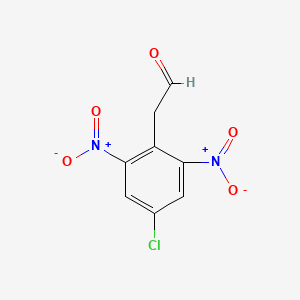

2-(4-chloro-2,6-dinitrophenyl)acetaldehyde

Description

2-(4-Chloro-2,6-dinitrophenyl)acetaldehyde is an aromatic aldehyde derivative characterized by a chlorinated and nitrated benzene ring attached to an acetaldehyde moiety. Its molecular formula is C₈H₅ClN₂O₅, with a calculated molecular weight of 244.59 g/mol. The compound features a 4-chloro-2,6-dinitrophenyl group, where the nitro (-NO₂) and chloro (-Cl) substituents create a highly electron-deficient aromatic system.

Propriétés

IUPAC Name |

2-(4-chloro-2,6-dinitrophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O5/c9-5-3-7(10(13)14)6(1-2-12)8(4-5)11(15)16/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQRNOJLAWQKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CC=O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2,6-dinitrophenyl)acetaldehyde typically involves the nitration of 4-chlorobenzaldehyde followed by further chemical modifications. One common method includes:

Nitration: 4-chlorobenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 6 positions.

Reduction: The resulting 2,6-dinitro-4-chlorobenzaldehyde is then reduced to form the corresponding alcohol.

Oxidation: Finally, the alcohol is oxidized to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction processes, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-chloro-2,6-dinitrophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 2-(4-chloro-2,6-dinitrophenyl)acetic acid.

Reduction: 2-(4-chloro-2,6-diaminophenyl)acetaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(4-chloro-2,6-dinitrophenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-chloro-2,6-dinitrophenyl)acetaldehyde involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with proteins and enzymes, potentially inhibiting their function. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, affecting their activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

2-(4-Chloro-2,6-Dinitrophenyl)Acetaldehyde

- Key Groups: Aldehyde (-CHO), chloro (-Cl), nitro (-NO₂).

- Applications : Hypothesized use in explosives (inferred from nitro group prevalence in thermally stable explosives) .

(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)Acetaldehyde (DMCHA)

- Key Groups : Aldehyde (-CHO), cyclohexylidene (unsaturated cyclic hydrocarbon).

- Applications : Pheromones in beetles (e.g., cotton boll weevil, pepper weevil) .

- Differentiation : The absence of nitro groups and presence of a cyclohexylidene moiety in DMCHA result in lower reactivity and distinct biological applications compared to the nitro-rich target compound.

N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)Acetamide

- Key Groups : Amide (-CONH-), multiple chloro (-Cl) substituents.

- Applications : Pharmaceutical impurity (e.g., diclofenac-related compound) .

TATB (1,3,5-Triamino-2,4,6-Trinitrobenzene)

- Key Groups: Three amino (-NH₂) and three nitro (-NO₂) groups.

- Applications : Benchmark thermally stable explosive (stable up to 350°C) .

- Differentiation: TATB’s symmetrical triamino-trinitro structure enhances thermal stability, whereas the target compound’s asymmetric substitution may limit comparable performance.

Thermal Stability and Reactivity

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Thermal Stability | Applications |

|---|---|---|---|---|

| This compound | 244.59 | Aldehyde, Cl, NO₂ | Likely moderate (inferred) | Potential explosives |

| (Z)-DMCHA | ~194.28 | Aldehyde, cyclohexylidene | Not reported | Insect pheromones |

| N-(4-Chlorophenyl)-2-(2,6-DClPh)Acetamide | 314.59 | Amide, Cl | Not reported | Pharmaceutical impurity |

| TATB | 258.24 | Amino, NO₂ | Stable up to ~350°C | Thermally stable explosives |

- Reactivity : The aldehyde group in the target compound increases electrophilicity, contrasting with DMCHA’s biological compatibility and TATB’s inertness.

Activité Biologique

2-(4-Chloro-2,6-dinitrophenyl)acetaldehyde is an organic compound known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

- Molecular Formula : C8H5ClN2O5

- Molecular Weight : 232.59 g/mol

- Structure : The compound features a dinitrophenyl group attached to an acetaldehyde moiety, with a chlorine substituent at the para position.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with dinitrophenyl groups exhibit significant antimicrobial properties. Studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar effects.

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines. For instance, it has shown potential in inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism is critical as it can lead to cell death in malignant cells while sparing normal cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation |

| MCF-7 | 20 | Apoptosis induction |

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. Notably, it can interact with aldehyde dehydrogenases, which play a vital role in metabolizing aldehydes into less toxic substances. This interaction may have implications in the context of alcohol metabolism and related pathologies.

Case Studies

Several case studies highlight the biological implications of this compound:

- Case Study 1 : A study investigated the effects of this compound on cardiac cells exposed to ethanol. It was found that the compound could mitigate ethanol-induced toxicity by enhancing aldehyde dehydrogenase activity, thereby reducing acetaldehyde accumulation .

- Case Study 2 : Another research focused on its potential as an anticancer agent. The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis through ROS-mediated pathways .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress within cells, leading to apoptosis.

- Enzyme Interaction : It acts as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to aldehyde metabolism.

Environmental Impact

Given its chemical structure, this compound may also pose environmental risks. Its potential toxicity to aquatic life and bioaccumulation in ecosystems necessitates careful monitoring and regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.